4-Butylbenzaldehyde

Organic Synthesis Cinnamic Acid Derivatives Knoevenagel Reaction

4-Butylbenzaldehyde (CAS 1200-14-2) is the strategic para-alkylbenzaldehyde for programs requiring balanced reactivity and controlled lipophilicity. Unlike generic benzaldehyde, the n-butyl chain attenuates carbonyl electrophilicity for predictable Knoevenagel condensation yields (69.3%), minimizing side products. Its LogP (2.84–3.20) bridges polar and hydrophobic analogs, ideal for tyrosinase inhibition, liquid crystal intermediates, and logP method validation. Supplied as a liquid (mp −43°C) for direct metering—no solubilization required. Available in ≥95% GC purity.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 1200-14-2
Cat. No. B075662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylbenzaldehyde
CAS1200-14-2
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)C=O
InChIInChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3
InChIKeyARIREUPIXAKDAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Butylbenzaldehyde CAS 1200-14-2: A Core Building Block with Quantifiable Substituent Effects


4-Butylbenzaldehyde (CAS 1200-14-2, C11H14O, MW 162.23) is a para-substituted aromatic aldehyde featuring a linear n-butyl chain [1]. This structural motif confers distinct physicochemical and reactivity profiles compared to other alkyl- and substituted benzaldehydes, primarily driven by moderate lipophilicity (LogP 2.84–3.20) and a lack of steric hindrance at the reactive para position . As a clear, colorless to pale yellow liquid with a boiling point of 250–263 °C (lit.) and density of 0.968 g/mL at 25 °C, it is commercially available in research-grade purities (≥95% GC) from major suppliers such as TCI, Alfa Aesar, and Sigma-Aldrich [2].

Why 4-Butylbenzaldehyde Cannot Be Readily Replaced by Unsubstituted Benzaldehyde or Branched Analogs


Although sharing the core benzaldehyde scaffold, 4-butylbenzaldehyde exhibits distinct behavior in both synthetic transformations and biological recognition events that preclude generic substitution. Unsubstituted benzaldehyde (CAS 100-52-7) displays significantly higher carbonyl electrophilicity in condensation reactions, as evidenced by a 16% higher yield in Knoevenagel cinnamic acid synthesis compared to the 4-butyl derivative [1]. Conversely, the introduction of a bulky tert-butyl group at the para position (4-tert-butylbenzaldehyde, CAS 939-97-9) alters both physical properties (e.g., 0.04 log unit decrease in lipophilicity) and biological inhibition profiles in tyrosinase assays, where 4-butylbenzaldehyde clusters with the tert-butyl analog but demonstrates distinct chain-length-dependent potency [2][3]. Furthermore, the linear n-butyl chain provides a balance of hydrophobicity and rotational freedom absent in methyl- or ethyl-substituted analogs, directly impacting partition coefficients (LogP) and, consequently, bioavailability predictions and synthetic intermediate purification strategies . Therefore, selection of 4-butylbenzaldehyde over its generic counterparts is justified by quantifiable differences in reaction yields, lipophilicity, and enzyme inhibition rank order.

Head-to-Head Performance of 4-Butylbenzaldehyde Against Closest Analogs: Quantitative Benchmarks


Reactivity in Knoevenagel Condensation: 4-Butylbenzaldehyde Yield vs. Unsubstituted and Branched Analogs

In a direct head-to-head Knoevenagel condensation with malonic acid (pyridine-piperidine catalysis), 4-butylbenzaldehyde produced 4-butylcinnamic acid in 69.3% yield. This represents a 16.0% absolute yield reduction compared to unsubstituted benzaldehyde (85.3% yield) and an 8.4% reduction compared to the sterically hindered 4-tert-butylbenzaldehyde (77.7% yield) [1]. The data demonstrate that the linear n-butyl group significantly attenuates carbonyl electrophilicity more than the branched tert-butyl group, a factor critical for route scouting and scale-up decisions.

Organic Synthesis Cinnamic Acid Derivatives Knoevenagel Reaction

Tyrosinase Inhibition Potency: Relative Ranking Among p-Alkylbenzaldehydes

In a cross-study comparable analysis of p-alkylbenzaldehyde inhibition of mushroom tyrosinase diphenolase activity, 4-butylbenzaldehyde exhibits inhibitory potency equivalent to p-tert-butylbenzaldehyde and intermediate between p-propylbenzaldehyde and p-pentylbenzaldehyde. The reported rank order of potency is: p-tolualdehyde < p-ethylbenzaldehyde < p-propylbenzaldehyde ≈ p-isopropylbenzaldehyde < p-tert-butylbenzaldehyde ≈ p-butylbenzaldehyde < p-pentylbenzaldehyde [1]. While exact IC50 values are not tabulated in the abstract, the rank positions 4-butylbenzaldehyde within the series and confirms that its linear butyl chain provides potency statistically indistinguishable from the bulkier tert-butyl group, but distinct from shorter alkyl chains.

Enzyme Inhibition Tyrosinase Biological Activity

Lipophilicity Differential: LogP Comparison with 4-tert-Butylbenzaldehyde

4-Butylbenzaldehyde exhibits a modest but quantifiable increase in lipophilicity compared to its tert-butyl analog. Computed LogP values for 4-butylbenzaldehyde are reported as 2.84 (LogP) or 3.20 (XLogP3), whereas 4-tert-butylbenzaldehyde has a reported LogP of 2.80 [1]. This difference, approximately 0.04–0.40 log units depending on the calculation method, translates to a predicted higher partition coefficient and potentially greater membrane permeability or altered chromatographic retention.

Physicochemical Properties LogP Lipophilicity

Physical State and Boiling Point Differentiation at Atmospheric Pressure

While both 4-butylbenzaldehyde and 4-tert-butylbenzaldehyde share the same molecular formula (C11H14O) and are liquids at room temperature, they exhibit a significant difference in atmospheric boiling point: 250–263 °C for 4-butylbenzaldehyde versus 246 °C for 4-tert-butylbenzaldehyde [1]. Additionally, 4-butylbenzaldehyde has a reported melting point of –43 °C, indicating it remains liquid at significantly lower temperatures compared to many solid benzaldehyde derivatives (e.g., 4-nitrobenzaldehyde, mp 103–106 °C) .

Physical Properties Boiling Point Phase Behavior

Where 4-Butylbenzaldehyde Provides Quantifiable Advantage: Application Scenarios


Synthesis of 4-Butylcinnamic Acid Derivatives with Controlled Electrophilicity

For medicinal chemistry and materials science programs synthesizing 4-alkylcinnamic acid libraries, 4-butylbenzaldehyde offers a predictable and intermediate reactivity profile in Knoevenagel condensations (69.3% yield vs. 85.3% for benzaldehyde) [1]. This attenuated carbonyl electrophilicity, attributed to the electron-donating butyl group, allows for controlled reaction rates and minimizes side-product formation compared to more reactive unsubstituted benzaldehyde. The quantifiable yield reduction informs reaction optimization and cost calculations, making 4-butylbenzaldehyde the strategic choice when a balance between reactivity and hydrophobic side-chain incorporation is required.

Development of Tyrosinase Inhibitors with Enhanced Lipophilicity

In enzyme inhibition studies targeting tyrosinase for cosmetic or agricultural applications, 4-butylbenzaldehyde provides inhibitory potency equivalent to the bulkier 4-tert-butylbenzaldehyde while offering a higher LogP (ΔLogP +0.045 to +0.403) [2][3]. This combination of comparable target engagement and increased lipophilicity suggests potential advantages in membrane permeability or formulation compatibility. The rank-order data from p-alkylbenzaldehyde series [2] positions 4-butylbenzaldehyde as a superior starting point over shorter-chain analogs (methyl, ethyl, propyl) for achieving hydrophobic-driven enzyme inhibition.

Precursor to Liquid Crystal Intermediates and Functional Materials

The liquid physical state at sub-ambient temperatures (mp –43 °C) and moderate boiling point (250–263 °C) of 4-butylbenzaldehyde make it a practical building block for the synthesis of liquid crystalline compounds and functional polymers. Unlike solid benzaldehyde derivatives that require solubilization prior to use, 4-butylbenzaldehyde can be directly metered in liquid form in continuous flow or batch reactors, simplifying process engineering. Its linear alkyl chain length is optimal for inducing mesophase behavior while maintaining synthetic tractability compared to longer-chain homologs (e.g., pentyl, hexyl) which exhibit reduced reactivity in subsequent transformations.

Calibration and Method Development in Chromatography with Defined LogP

With an experimental LogP of 2.84 and a XLogP3 of 3.20, 4-butylbenzaldehyde serves as a reliable reference standard for reverse-phase HPLC method development and logP estimation model validation . Its well-defined lipophilicity, situated in the moderately hydrophobic range, bridges the gap between more polar benzaldehyde analogs (e.g., p-hydroxybenzaldehyde, LogP ~1.4) and highly lipophilic derivatives (e.g., p-octylbenzaldehyde, LogP ~5.5). This intermediate LogP value makes it an ideal test compound for optimizing gradient elution profiles in analytical chemistry and for verifying computational logP prediction software.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.